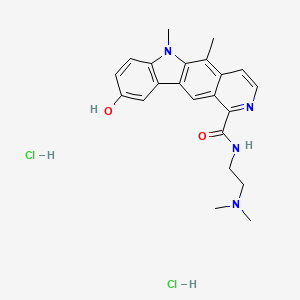

6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride

Übersicht

Beschreibung

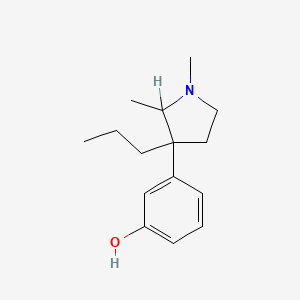

S-16020-2 ist ein neuartiges Olivacin-Derivat, das für seine potente Antitumoraktivität bekannt ist. Es wurde umfassend auf seine Wirksamkeit gegen verschiedene Krebsarten untersucht, darunter Leukämie, Sarkom, Lungenkarzinom und Melanom . Diese Verbindung zeichnet sich besonders durch ihre Fähigkeit aus, in die DNA zu interkalieren und Topoisomerase II zu hemmen, was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

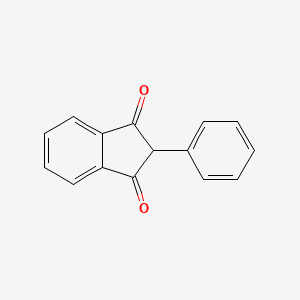

Die Synthese von S-16020-2 umfasst mehrere wichtige Schritte:

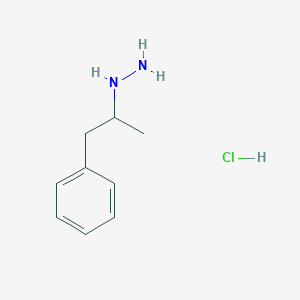

Reduktion: Tetrahydropyridin wird durch Reduktion von 1-Benzylpyridiniumsalz unter Verwendung von Natriumborhydrid erhalten.

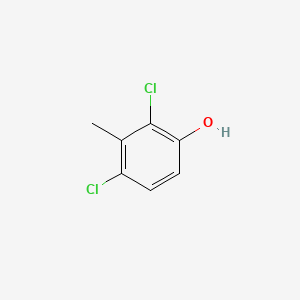

Kondensation: Das reduzierte Produkt wird mit 5-Methoxyindol in siedendem 50%iger Essigsäure kondensiert, um eine Aminoethylcarbazolverbindung zu erzeugen.

Debenzylierung: Katalytische Debenzylierung des Zwischenprodukts führt zur Bildung eines primären Amins.

Amidierung: Das primäre Amin wird beim Erhitzen mit Diethyloxalat in Oxalsäure-Monoamid umgewandelt.

Cyclisierung: Cyclisierung des Amids in Gegenwart von Phosphorylchlorid unter Vilsmeier-Bedingungen liefert das Pyridocarbazol-Tetracyclensystem.

Dehydrierung: Dehydrierung über Palladium auf Kohle in siedendem Diphenylether führt zu der gewünschten aromatisierten Verbindung.

N-Methylierung: Der Pyrrolring wird unter Verwendung von Dimethylcarbonat in Dimethylformamid in Gegenwart von Kaliumcarbonat und Kronenether methyliert.

Amidierung: Der Ester wird bei 115 °C mit 2-(Dimethylamino)ethylamin umgesetzt, um das Amid zu bilden.

Demethylierung: Das endgültige 9-Hydroxyderivat wird durch Methylesterspaltung unter Verwendung von Bortribromid erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von S-16020-2 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hocheffizienten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

S-16020-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Halogenierungs- und Alkylierungsreaktionen werden unter Verwendung von Reagenzien wie Halogenen und Alkylhalogeniden durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von S-16020-2 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

S-16020-2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der DNA-Interkalation und der Topoisomerase-Hemmung verwendet.

Biologie: Es wird in der Zellbiologieforschung verwendet, um seine Auswirkungen auf die Zellproliferation und Apoptose zu untersuchen.

Medizin: S-16020-2 wird in klinischen Studien auf sein Potenzial als Antikrebsmittel untersucht.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel verwendet und als Referenzverbindung in der Wirkstoffforschung

Wirkmechanismus

S-16020-2 übt seine Wirkungen aus, indem es in die DNA interkaliert und Topoisomerase II hemmt. Dies führt zur Stabilisierung des Topoisomerase II-DNA-Komplexes, verhindert die Re-Ligierung von DNA-Strängen und verursacht letztendlich Zelltod. Zusätzlich induziert S-16020-2 Apoptose in Krebszellen, unabhängig vom Zell-p53-Status .

Analyse Chemischer Reaktionen

Types of Reactions

S-16020-2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of S-16020-2 with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

S-16020-2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying DNA intercalation and topoisomerase inhibition.

Biology: It is used in cell biology research to study its effects on cell proliferation and apoptosis.

Medicine: S-16020-2 is being investigated for its potential as an anticancer drug in clinical trials.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery

Wirkmechanismus

S-16020-2 exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, S-16020-2 induces apoptosis in cancer cells, independent of the cell p53 status .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adriamycin: Ein weiterer Topoisomerase II-Inhibitor, der in der Krebsbehandlung eingesetzt wird.

Elliptinium-Acetat: Ein Olivacin-Derivat mit Antitumoraktivität.

Vinorelbin: Ein Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird.

Einzigartigkeit

S-16020-2 ist einzigartig aufgrund seiner hohen zytotoxischen Aktivität gegen multiresistente Krebszelllinien und seiner Fähigkeit, Apoptose unabhängig vom p53-Status zu induzieren. Es zeigt auch einen besseren therapeutischen Index im Vergleich zu anderen ähnlichen Verbindungen, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .

Eigenschaften

CAS-Nummer |

178169-99-8 |

|---|---|

Molekularformel |

C22H26Cl2N4O2 |

Molekulargewicht |

449.4 g/mol |

IUPAC-Name |

N-[2-(dimethylamino)ethyl]-9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C22H24N4O2.2ClH/c1-13-15-7-8-23-20(22(28)24-9-10-25(2)3)17(15)12-18-16-11-14(27)5-6-19(16)26(4)21(13)18;;/h5-8,11-12,27H,9-10H2,1-4H3,(H,24,28);2*1H |

InChI-Schlüssel |

DSJBVXJNKBKZSB-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |

Kanonische SMILES |

CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

178169-99-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

9-hydroxy-5,6-dimethyl-1-(N-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido(4,3-b)carbazole dichlorohydrate S 16020-2 S-16020-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.